molecular formula C8H10ClNO B11917298 2-(Chloromethyl)-3-(methoxymethyl)pyridine

2-(Chloromethyl)-3-(methoxymethyl)pyridine

Cat. No.: B11917298
M. Wt: 171.62 g/mol
InChI Key: WEIHEFBUCHFVTP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-(methoxymethyl)pyridine is a chemical compound with the molecular formula C8H10ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-(methoxymethyl)pyridine typically involves the chloromethylation of 3-(methoxymethyl)pyridine. One common method is the reaction of 3-(methoxymethyl)pyridine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to improve the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-(methoxymethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 2-(aminomethyl)-3-(methoxymethyl)pyridine or 2-(thiocyanatomethyl)-3-(methoxymethyl)pyridine.

    Oxidation: Formation of 2-(chloromethyl)-3-(formylmethyl)pyridine or 2-(chloromethyl)-3-(carboxymethyl)pyridine.

    Reduction: Formation of 2-(chloromethyl)-3-(methoxymethyl)piperidine.

Scientific Research Applications

2-(Chloromethyl)-3-(methoxymethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-(methoxymethyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-6-(methoxymethyl)pyridine
  • 2-(Chloromethyl)-5-(methoxymethyl)pyridine
  • 2-(Chloromethyl)-4-(methoxymethyl)pyridine

Uniqueness

2-(Chloromethyl)-3-(methoxymethyl)pyridine is unique due to the specific positioning of the chloromethyl and methoxymethyl groups on the pyridine ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(chloromethyl)-3-(methoxymethyl)pyridine

InChI

InChI=1S/C8H10ClNO/c1-11-6-7-3-2-4-10-8(7)5-9/h2-4H,5-6H2,1H3

InChI Key

WEIHEFBUCHFVTP-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(N=CC=C1)CCl

Origin of Product

United States

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